molecular formula C11H22N2O2 B1438845 (R)-tert-butyl 4-aminoazepane-1-carboxylate CAS No. 1174020-26-8

(R)-tert-butyl 4-aminoazepane-1-carboxylate

Cat. No. B1438845
M. Wt: 214.3 g/mol
InChI Key: YCOKHOLOSGJEGL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-tert-butyl 4-aminoazepane-1-carboxylate” is a chemical compound with the CAS Number: 1174020-26-8 . It has a molecular weight of 214.31 and its IUPAC name is tert-butyl (4R)-4-amino-1-azepanecarboxylate .


Molecular Structure Analysis

The InChI code of “®-tert-butyl 4-aminoazepane-1-carboxylate” is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3/t9-/m1/s1 .


Physical And Chemical Properties Analysis

“®-tert-butyl 4-aminoazepane-1-carboxylate” is a light yellow liquid . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Synthesis and Application in Drug Development

(R)-tert-butyl 4-aminoazepane-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it has been utilized in the synthesis of Rho–kinase inhibitor K-115, demonstrating its value in the development of treatments for diseases influenced by Rho kinase activity (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012). Additionally, this compound has played a role in the creation of N-substituted regioisomers of besifloxacin, highlighting its versatility in modifying antibiotic properties (Xia, Chen, & Yu, 2013).

Chiral Resolution and Stereoselective Synthesis

The use of chiral supercritical fluid chromatography for the separation of enantiomers, including those related to (R)-tert-butyl 4-aminoazepane-1-carboxylate, underlines its importance in the preparation of enantiomerically pure compounds for research and therapeutic applications (Carry, Brohan, Perron, & Bardouillet, 2013). This showcases the compound's role in enhancing the specificity and efficacy of potential pharmaceuticals.

Novel Chiral Auxiliaries and Chemical Synthesis

Research into new chiral auxiliaries, such as the synthesis and application of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, demonstrates the continuous search for more efficient and selective synthesis methods in organic chemistry. These auxiliaries are crucial for the asymmetric synthesis of biologically active molecules, with (R)-tert-butyl 4-aminoazepane-1-carboxylate derivatives serving as key intermediates (Studer, Hintermann, & Seebach, 1995).

Safety And Hazards

The safety information for “®-tert-butyl 4-aminoazepane-1-carboxylate” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

tert-butyl (4R)-4-aminoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOKHOLOSGJEGL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652758
Record name tert-Butyl (4R)-4-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl 4-aminoazepane-1-carboxylate

CAS RN

1174020-26-8
Record name 1,1-Dimethylethyl (4R)-4-aminohexahydro-1H-azepine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174020-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4R)-4-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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